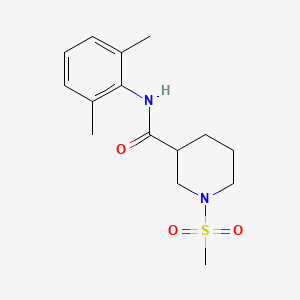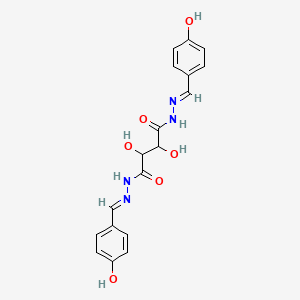
N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as DMMPA, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DMMPA belongs to the class of piperidinecarboxamide compounds, which have been shown to have various biological activities, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The exact mechanism of action of N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is not fully understood. However, it is believed to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a receptor that is involved in the sensation of pain and inflammation. By blocking TRPV1, this compound may reduce pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to reduce neuropathic pain in animal models. This compound does not appear to have any significant effects on motor function or coordination in animals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to have consistent effects in animal models of pain and inflammation. However, this compound also has some limitations. It has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood. Additionally, this compound may have off-target effects that are not yet known.
Orientations Futures
There are several future directions for research on N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of research could focus on the safety and efficacy of this compound in humans. Another area of research could investigate the potential of this compound as a treatment for other types of pain, such as cancer pain or chronic headaches. Additionally, research could focus on identifying the exact mechanism of action of this compound and its off-target effects. Finally, this compound could be used as a starting point for the development of new compounds with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide involves the reaction of 2,6-dimethylphenyl isocyanate with 1-(methylsulfonyl)piperidine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been investigated for its potential as a treatment for neuropathic pain, a type of chronic pain that is difficult to treat with currently available medications.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-6-4-7-12(2)14(11)16-15(18)13-8-5-9-17(10-13)21(3,19)20/h4,6-7,13H,5,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHOXLBNHDWQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2,2-dichloro-1-methylcyclopropyl)-2-propyn-1-yl]morpholine](/img/structure/B6046627.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B6046631.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)

![N,N-diethyl-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6046644.png)
![N-[4-(4-morpholinyl)phenyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B6046659.png)

![1-benzyl-5-[1-(methylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6046669.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(2-ethoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6046676.png)
![6-chloro-2-{1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B6046690.png)
![5-ethyl-6-hydroxy-3-(2-methylphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6046698.png)
![2-[(5-butyl-5-cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B6046716.png)
![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-(3-pyridinyl)-2-propanamine](/img/structure/B6046730.png)
![1-(ethylsulfonyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B6046740.png)